molecular formula C23H25N5O7S2 B2835167 ethyl 2-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate CAS No. 921045-62-7

ethyl 2-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2835167
CAS No.: 921045-62-7
M. Wt: 547.6
InChI Key: QOVGWWVMKZJFNB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that features a variety of functional groups, including an oxadiazole ring, a sulfonamide group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a suitable carboxylic acid derivative under dehydrating conditions.

    Introduction of the Sulfonamide Group: The N,N-dimethylsulfamoyl group can be introduced via sulfonylation of an amine precursor.

    Thioether Formation: The oxadiazole ring can be functionalized with a thiol group, which is then reacted with a haloacetamide to form the thioether linkage.

    Esterification: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of each synthetic step to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or the oxadiazole ring, potentially leading to amine or reduced heterocyclic products.

    Substitution: The aromatic rings and the oxadiazole moiety can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced heterocycles.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ethyl 2-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound can be used in the development of enzyme inhibitors or as a probe to study biochemical pathways. Its structural features allow it to interact with various biological targets, making it useful in drug discovery.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activity, such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The oxadiazole ring can participate in hydrogen bonding and hydrophobic interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-((5-(benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate: Lacks the N,N-dimethylsulfamoyl group, which may affect its biological activity.

    Methyl 2-(2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate: Similar structure but with a methyl ester instead of an ethyl ester, potentially altering its solubility and reactivity.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the N,N-dimethylsulfamoyl group, in particular, may enhance its ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O7S2/c1-4-34-22(31)17-7-5-6-8-18(17)25-19(29)14-36-23-27-26-20(35-23)13-24-21(30)15-9-11-16(12-10-15)37(32,33)28(2)3/h5-12H,4,13-14H2,1-3H3,(H,24,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVGWWVMKZJFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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